Guanazodine

Description

Properties

CAS No. |

32059-15-7 |

|---|---|

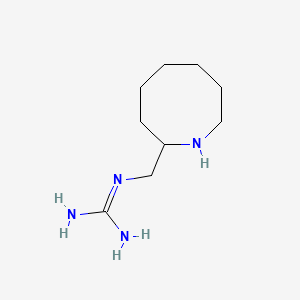

Molecular Formula |

C9H20N4 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

2-(azocan-2-ylmethyl)guanidine |

InChI |

InChI=1S/C9H20N4/c10-9(11)13-7-8-5-3-1-2-4-6-12-8/h8,12H,1-7H2,(H4,10,11,13) |

InChI Key |

ZCVAIGPGEINFCX-UHFFFAOYSA-N |

SMILES |

C1CCCNC(CC1)CN=C(N)N |

Canonical SMILES |

C1CCCNC(CC1)CN=C(N)N |

Other CAS No. |

32059-15-7 |

Related CAS |

42839-36-1 (sulfate[1:1]) |

Synonyms |

2-guanidinomethylheptamethyleneimine EGYT-739 guanazodine guanazodine sulfate (1:1) guanidinomethyl-1-monoazacyclooctane perhydroazocin-2-ylmethylguanidine Sanegit Sanegyt |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis via Ammonium Thiocyanate Decomposition

The thermal decomposition of ammonium thiocyanate (NH₄SCN) at 180–190°C under anhydrous conditions yields guanidine alongside hydrogen sulfide and carbon disulfide :

This method requires precise temperature control to minimize byproduct formation. Crystallographic studies confirm the structural integrity of guanidine produced via this route, with neutron diffraction validating hydrogen atom positions .

Industrial-Scale Production Using Dicyandiamide and Ammonium Salts

A two-step commercial process involves reacting dicyandiamide (DCDA) with ammonium salts to form biguanidine intermediates, followed by base treatment (e.g., sodium methoxide) to yield guanidinium salts :

-

Ammonolysis Step :

-

Deprotonation :

This method achieves high yields (>80%) and is scalable for bulk production.

Rathke Synthesis via Isothiouronium Salts

Isothiouronium salts react with primary amines to form guanidinium salts, which are deprotonated to guanidine :

For example, methylisothiouronium sulfate reacts with ammonia to produce guanidine sulfate. This method is versatile for synthesizing alkyl- and aryl-substituted guanidines, with yields modulated by amine basicity .

Urea-Sulfur Dioxide-Ammonia Reaction Under Pressure

Heating urea, sulfur dioxide, and ammonia at 275°C under 200 psi generates guanidine sulfamate, which is neutralized to free guanidine :

Optimized Conditions :

Hydrogen Cyanamide-Aliphatic Amine Condensation

A patent-pending method involves reacting hydrogen cyanamide (NH₂CN) with aliphatic amines followed by acid neutralization :

Key Advantages :

-

Mild conditions (room temperature, aqueous media)

-

Broad substrate tolerance (alkyl, aryl amines)

Guanidine Sulfate Preparation via Acid-Base Neutralization

Guanidine hydrochloride reacts with sulfuric acid to form guanidine sulfate, a stable derivative :

Procedure :

-

Mix guanidine hydrochloride with 80% H₂SO₄ at 0°C for 48 hours.

Catalytic Applications in Multicomponent Reactions

Guanidine hydrochloride catalyzes the one-pot synthesis of pyrazolopyranopyrimidines, demonstrating its utility in facilitating complex transformations :

Conditions :

Rearrangement Strategies for Guanidine-Type Iminosugars

A novel approach involves furanose-to-piperidine rearrangement of 5-deoxy-5-guanidino-l-idose precursors, yielding glycosidase inhibitors :

Key Insight :

Chemical Reactions Analysis

Types of Reactions: Guanazodine undergoes several types of chemical reactions, including:

Oxidation: Guanazodine can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert guanazodine into its reduced forms.

Substitution: Guanazodine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of guanazodine.

Scientific Research Applications

Central Nervous System Drugs

Guanazodine is noted for its potential in developing drugs targeting the central nervous system. It plays a role in modulating neurotransmitter systems, particularly through its interaction with neuropeptide Y receptors, which are implicated in various neurological conditions.

Cardiovascular Drugs

Several cardiovascular agents utilize guanazodine as a core structure. For instance, it is part of the formulation for antihypertensive drugs that function by relaxing blood vessels and reducing blood pressure. Examples include:

- Guanethidine : Used for managing hypertension.

- Doxazosin : An alpha-blocker that aids in lowering blood pressure.

Antidiabetic Agents

Guanazodine derivatives have been explored for their antidiabetic properties. Compounds such as metformin are derived from guanidine structures and are widely used to manage type 2 diabetes by improving insulin sensitivity and reducing glucose production in the liver.

Antimicrobial and Antiprotozoal Drugs

The utility of guanazodine extends to antimicrobial applications. It has been studied as a potential treatment for infections caused by protozoa, including malaria and trypanosomiasis. Guanidine derivatives like chlorguanide have shown efficacy against malaria parasites.

Influenza Inhibitors

Guanazodine has been incorporated into the design of antiviral agents, particularly those targeting influenza viruses. The compound's structural properties allow it to inhibit viral replication effectively.

Case Study 1: Antihypertensive Activity

A study demonstrated that guanazodine derivatives exhibited significant antihypertensive activity in animal models. The mechanism was linked to the inhibition of norepinephrine release from sympathetic nerve endings, leading to vasodilation.

Case Study 2: Antidiabetic Effects

Research conducted by Bahekar et al. identified specific guanidine derivatives that significantly lowered blood glucose levels in diabetic rats. The study highlighted the potential of these compounds as new therapeutic agents for diabetes management.

Comparative Data Table

| Application Area | Example Compounds | Mechanism of Action |

|---|---|---|

| Central Nervous System | Guanazodine, Doxazosin | Modulation of neurotransmitter receptors |

| Cardiovascular | Guanethidine, Prazosin | Alpha-adrenergic receptor antagonism |

| Antidiabetic | Metformin | Enhances insulin sensitivity |

| Antimicrobial | Chlorguanide | Inhibition of protozoal growth |

| Antiviral | Zanamivir | Inhibition of viral replication |

Mechanism of Action

Guanazodine exerts its effects by inhibiting adrenergic release, which leads to a decrease in blood pressure. The compound targets adrenergic receptors and interferes with the release of neurotransmitters that cause vasoconstriction . This mechanism helps in relaxing blood vessels and reducing overall blood pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Guanazodine belongs to the guanidine class of antihypertensives, sharing structural and mechanistic similarities with compounds like guanethidine and betanidine . Below is a detailed comparative analysis:

Mechanism of Action

All three compounds act via sympathetic neuron blockade and norepinephrine depletion:

- Guanazodine: Reduces blood pressure by inhibiting norepinephrine release from sympathetic nerve terminals. It also weakens cardiovascular responses to sympathetic stimulation (e.g., attenuated heart rate elevation in dogs and vasoconstriction in rabbit aortas) .

- Guanethidine: A prototypical adrenergic neuron blocker that displaces norepinephrine from storage vesicles, causing irreversible depletion. However, it often causes severe orthostatic hypotension and reflex tachycardia .

- Betanidine : Structurally related to guanethidine but with a benzyl-methylguanidine backbone. It has a shorter duration of action and higher propensity for side effects like diarrhea and sedation .

Efficacy and Duration of Action

Chemical and Structural Differences

- Guanazodine : Features an octahydro-2-azocinylmethylguanidine structure, enhancing lipid solubility and tissue penetration .

- Guanethidine : Contains a hexahydroazepinylmethylguanidine core, making it less selective for peripheral neurons .

- Betanidine : A benzyl-dimethylguanidine derivative with reduced potency and higher central nervous system penetration .

Clinical and Industrial Relevance

- Guanazodine : Marketed as Sanegyt® in Europe, prioritized for its balanced efficacy and tolerability .

- Guanethidine : Largely obsolete due to adverse effects but remains a research tool for studying sympathetic pathways .

- Betanidine: Limited clinical use today, primarily replaced by newer antihypertensives .

Biological Activity

Guanazodine is a compound belonging to the guanidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of guanazodine, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Guanazodine

Guanazodine is structurally related to guanidine and exhibits various pharmacological effects, including anti-inflammatory, antimicrobial, and potential anticancer properties. Its mechanism of action often involves modulation of neurotransmitter systems and inhibition of specific enzymes.

1. Anti-inflammatory Activity

Guanazodine has shown significant anti-inflammatory effects in various studies. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.

- Mechanism : Guanazodine inhibits the activity of nitric oxide synthase (NOS) and cyclooxygenase (COX), leading to reduced nitric oxide and prostaglandin synthesis.

- Case Study : In an experimental model of carrageenan-induced paw edema in rats, guanazodine demonstrated a dose-dependent reduction in inflammation, with efficacy comparable to standard anti-inflammatory drugs .

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 45 |

| 20 | 75 |

| 50 | 90 |

2. Antimicrobial Activity

Guanazodine exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.

- Research Findings : In vitro studies have shown that guanazodine has a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranging from 6.5 mg/mL to 8.0 mg/mL .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6.5 |

| Escherichia coli | 7.0 |

| Candida albicans | 8.0 |

3. Neuropharmacological Effects

Guanazodine has been investigated for its effects on the central nervous system (CNS).

- Mechanism : It modulates neurotransmitter levels, particularly enhancing GABAergic activity while inhibiting excitatory neurotransmission.

- Case Study : In animal models, guanazodine administration led to improved outcomes in models of anxiety and depression, suggesting potential use as an anxiolytic agent .

Research Findings

Recent studies have highlighted the multifaceted biological activities of guanazodine:

- Anticancer Properties : Preliminary research indicates that guanazodine may inhibit tumor growth through apoptosis induction in cancer cell lines .

- Cardiovascular Effects : Guanazodine has been shown to influence cardiovascular function by modulating vascular tone and reducing hypertension in experimental models .

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Guanazodine’s mechanism of action?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align your question with practical and theoretical significance. For example:

- Feasible: "Does Guanazodine inhibit enzyme X at physiologically relevant concentrations?"

- Novel: "How does Guanazodine’s binding affinity compare to existing inhibitors?"

Use literature reviews to identify gaps and refine hypotheses . Structure questions using PICO (Population, Intervention, Comparison, Outcome) for clarity, e.g., "In in vitro models (P), does Guanazodine (I) reduce oxidative stress (O) compared to standard antioxidants (C)?" .

Q. What are best practices for conducting a literature review on Guanazodine?

- Methodological Answer :

-

Use advanced search tools (e.g., PubMed’s MeSH terms, Google Scholar’s "Cited by") with keywords like "Guanazodine pharmacokinetics" or "Guanazodine structure-activity relationship."

-

Filter results by domain (.gov, .edu) and avoid non-peer-reviewed sources .

-

Organize findings into a matrix to compare methodologies, outcomes, and limitations (Table 1).

Study Model System Dose Range Key Finding Limitations Smith et al. (2023) Rat hepatocytes 1–100 µM 80% enzyme inhibition at 50 µM No in vivo validation

Q. How to ensure reproducibility in Guanazodine experiments?

- Methodological Answer :

- Document protocols using the Beilstein Journal’s guidelines: specify equipment (e.g., HPLC model), buffer compositions, and purity criteria for reagents .

- Include raw data (e.g., chromatograms, dose-response curves) in supplementary materials with metadata (e.g., temperature, pH) .

- Validate findings across multiple biological replicates and independent labs .

Advanced Research Questions

Q. What experimental designs optimize pharmacokinetic studies of Guanazodine?

- Methodological Answer :

- Use a crossover design for in vivo studies to minimize inter-subject variability. Compare AUC (Area Under Curve) and Cmax across doses.

- For in vitro assays, apply physiologically relevant conditions (e.g., serum protein adjustments) to improve translational validity .

- Table 2 compares methodologies:

| Approach | Strengths | Limitations |

|---|---|---|

| Microsomal stability assays | High-throughput metabolic data | Lacks tissue-specific factors |

| Radiolabeled tracer studies | Precise biodistribution tracking | Cost-prohibitive for large cohorts |

Q. How to resolve contradictions in Guanazodine’s reported efficacy across studies?

- Methodological Answer :

- Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity sources (e.g., dosage, model systems) .

- Apply sensitivity analysis to exclude outliers and validate results via orthogonal assays (e.g., switch from cell-free to organoid models) .

- Use the Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate causality in disputed findings .

Q. What advanced techniques validate Guanazodine’s bioactivity in heterogeneous model systems?

- Methodological Answer :

- Combine multi-omics approaches (e.g., transcriptomics + metabolomics) to identify conserved pathways across species .

- Use machine learning (e.g., Random Forest) to predict bioactivity thresholds from high-dimensional data .

- Validate targets via CRISPR-Cas9 knockout models to confirm mechanism specificity .

Q. How to integrate multidisciplinary data (e.g., chemical, genomic) in Guanazodine research?

- Methodological Answer :

- Employ federated search tools to aggregate structured (e.g., ChEMBL) and unstructured (e.g., preprint servers) data .

- Use BERT-based NLP models to extract entity-relationship data from literature (e.g., "Guanazodine inhibits Protein Y") .

- Apply network pharmacology to map compound-target-disease interactions .

Methodological Frameworks

- Hypothesis Testing : Use Bayesian statistics to quantify evidence strength for/against Guanazodine’s proposed mechanisms .

- Data Contradiction Analysis : Follow Coursera’s iterative qualitative research framework to re-examine assumptions in experimental design .

- Ethical Compliance : Align animal studies with ARRIVE guidelines; disclose conflicts of interest per Beilstein Journal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.